3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
3-(1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4-one core fused with a piperidin-4-yl moiety substituted by a 2-(1H-benzimidazol-1-yl)acetyl group. The compound’s complexity arises from its multi-ring system and acetyl-piperidine linkage, which may influence solubility, stability, and receptor-binding properties .
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c26-17(11-24-12-20-14-3-1-2-4-16(14)24)23-8-5-13(6-9-23)25-19(27)18-15(21-22-25)7-10-28-18/h1-4,7,10,12-13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTAUKOMUIMJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
The compound affects various biochemical pathways, depending on its targets. These pathways can involve a wide range of biological processes, from signal transduction to metabolic regulation. The downstream effects of these pathway alterations can vary widely, depending on the specific context.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body. They are metabolized by various enzymes and excreted through the kidneys. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. These effects can include changes in enzyme activity, alterations in signal transduction, and modifications to cellular metabolism. The specific effects can vary widely, depending on the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include temperature, pH, and the presence of other molecules. Understanding these factors is crucial for optimizing the use of the compound and minimizing potential side effects.
Biological Activity
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperidine ring, and a thieno-triazine core. Its molecular formula is , with a molecular weight of 424.5 g/mol . The structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds in the imidazole family have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the anticancer activity observed in some derivatives .
- Targeting Kinase Pathways : The compound may interact with various kinase pathways involved in tumorigenesis. For instance, it has been suggested that compounds with similar structures can inhibit EGFR phosphorylation and downstream signaling pathways such as AKT .
- Antimicrobial Activity : Preliminary studies indicate that related benzimidazole derivatives exhibit antimicrobial properties, potentially making this compound useful against bacterial infections .
Anticancer Activity
Research on similar compounds has shown promising results in inhibiting cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 | 0.080 | Tubulin inhibition |
| Compound B | HeLa | 0.100 | EGFR inhibition |
| Compound C | MDA-MB-468 | 0.200 | Apoptosis induction |
These findings highlight the potential for this compound to exhibit similar anticancer properties.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Case Study 1 : A study involving a benzimidazole derivative demonstrated significant tumor growth inhibition in an A375 melanoma xenograft model when administered at a dose of 30 mg/kg every other day for 15 days . This provides a precedent for testing the new compound in vivo.
- Case Study 2 : Another study highlighted the effectiveness of imidazole-based compounds in reducing metastasis in lung cancer models, indicating a potential therapeutic role for compounds like this compound .
Comparison with Similar Compounds
Research Findings and Implications
- Antioxidant and Antimicrobial Potential: Coumarin-benzimidazole hybrids demonstrate that benzimidazole derivatives can exhibit diverse bioactivities, supporting further exploration of the target compound’s antimicrobial or antioxidant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
